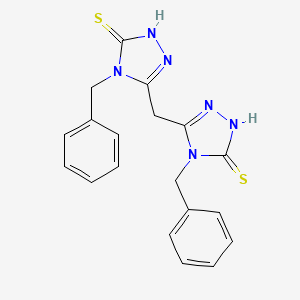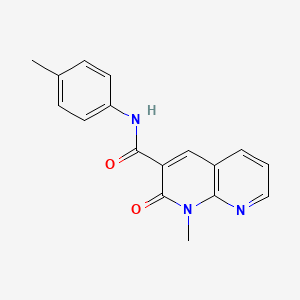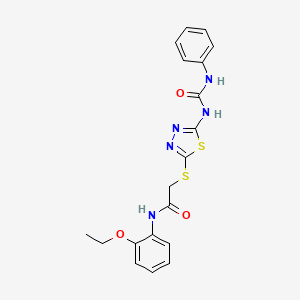
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as EPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPTA belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of protein kinase B (AKT) and inducing apoptosis through the activation of caspase-3. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. In addition, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix (ECM) proteins.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various assays. This compound is also stable under physiological conditions and has low toxicity. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
For the study of N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide include studying its pharmacokinetics and pharmacodynamics in vivo, studying its effects on other diseases, and developing this compound derivatives with improved solubility and potency.
合成法
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be synthesized using a simple and efficient method. The synthesis starts with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate product is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol and phenyl isocyanate to yield this compound. The synthesis method is shown in Figure 1.
科学的研究の応用
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been tested against various bacterial strains and has shown antibacterial activity.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMPAHETDIKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)
![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)


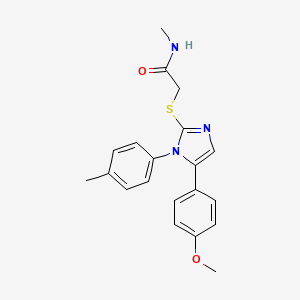
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
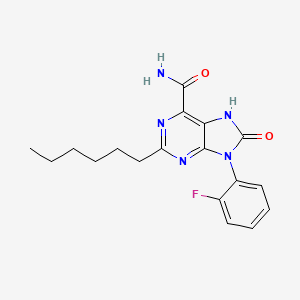
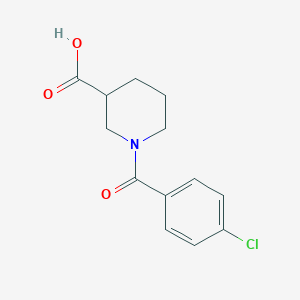
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)

